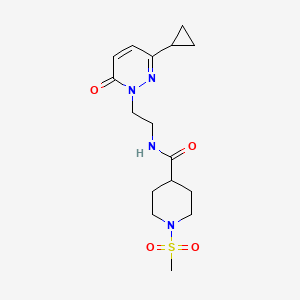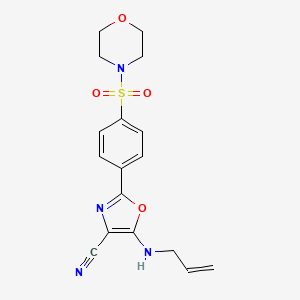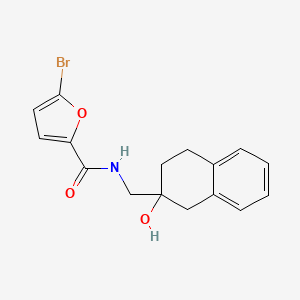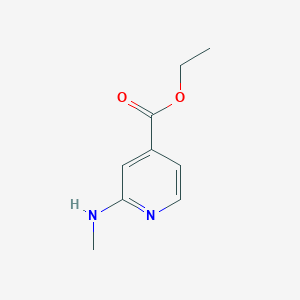
2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid
Übersicht
Beschreibung
The compound “2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid” is an organic compound. Organic compounds like this often contain carbon, hydrogen, and oxygen atoms . They can be part of larger molecules and can participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds can be synthesized through various methods. For instance, protodeboronation of alkyl boronic esters has been reported .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry
A study identified polar organic compounds, including multifunctional organic compounds similar to 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid, in atmospheric particulate matter. These compounds are potential tracers for secondary organic aerosol from monoterpenes, suggesting a role in understanding atmospheric chemistry and pollution sources (Jaoui et al., 2005).
Organic Synthesis
In organic synthesis, derivatives of this compound have been used in Diels–Alder reactions, demonstrating stereoselectivity and regioselectivity. This indicates its utility in creating complex organic structures, which is fundamental in synthetic chemistry (Bansal et al., 2002).
Catalysis and Reaction Mechanisms
The compound has been involved in studies of hydrocarbonylation and dimerization reactions, revealing insights into catalytic processes and reaction mechanisms. This is vital for developing new catalytic methods and understanding chemical reactivity (Murata & Matsuda, 1982).
Crystallography and Material Science
Research in crystallography and material science has utilized derivatives of this compound. These studies contribute to the understanding of molecular structures and the development of new materials (Abell et al., 1991).
Synthesis of Heterocycles
The compound has been a precursor in synthesizing various heterocycles, highlighting its versatility in organic synthesis and potential applications in creating bioactive compounds (Honey et al., 2012).
Ring Expansion Studies
This compound derivatives have been used in ring expansion studies, which are crucial for understanding reaction mechanisms and developing synthetic methodologies (Maas & Bender, 2000).
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
Related compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process involves the transfer of the α-amino group of L-lysine to acceptor oxoacids .
Biochemical Pathways
Related compounds are known to participate in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Pharmacokinetics
It’s known that boronic acids and their esters, which are similar compounds, are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
Related compounds, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid. For instance, the pH strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes.
Eigenschaften
IUPAC Name |
2-ethoxycarbonyl-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-13-8(12)6(7(10)11)9(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUFLUUYBYPRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)





![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)




